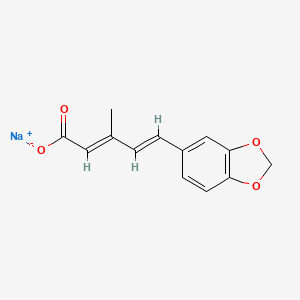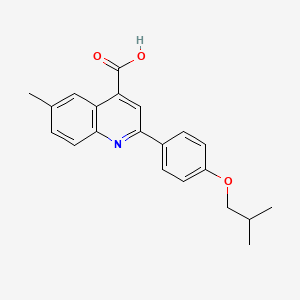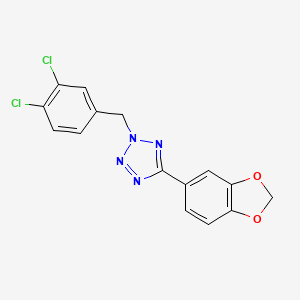
sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate, also known as sodium ferulate, is a natural compound derived from ferulic acid, which is found in many plants. It has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
The mechanism of action of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate is complex and involves multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. Sodium ferulate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth.
Biochemical and Physiological Effects
Sodium ferulate has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. Sodium ferulate has also been found to have neuroprotective effects, as well as beneficial effects on cardiovascular health. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate in lab experiments is its relatively low toxicity. It has been found to be safe at doses up to 1000 mg/kg in animal studies. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate is water-soluble, which makes it easy to administer in experimental settings. However, one limitation of using sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate in lab experiments is its relatively low bioavailability. It has been found to have poor absorption and rapid elimination in the body, which may limit its effectiveness in some contexts.
Orientations Futures
There are many potential future directions for research on sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate. One area of interest is its potential as a natural food preservative. Sodium ferulate has been shown to have antimicrobial properties, which could make it a promising alternative to synthetic preservatives. Another area of interest is its potential as a neuroprotective agent. Sodium ferulate has been found to have beneficial effects on cognitive function in animal studies, and further research could explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could also explore the potential of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate as a therapeutic agent for various types of cancer, either alone or in combination with other treatments.
Conclusion
Sodium ferulate is a natural compound derived from ferulic acid that has been extensively studied for its various biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, as well as neuroprotective and cardiovascular benefits. Sodium ferulate has also been studied for its potential as a natural food preservative. While there are some limitations to its use in lab experiments, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has many potential future directions for research, including its potential as a neuroprotective agent and as a therapeutic agent for cancer.
Méthodes De Synthèse
Sodium ferulate can be synthesized from ferulic acid through a simple reaction with sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate hydroxide. The reaction involves the deprotonation of the carboxylic acid group of ferulic acid, followed by the formation of a sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate salt with the phenolic group. This reaction results in the formation of sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate, which is a water-soluble compound that can be easily purified.
Applications De Recherche Scientifique
Sodium ferulate has been extensively studied for its various biological activities. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Sodium ferulate has also been shown to have neuroprotective effects, as well as beneficial effects on cardiovascular health. In addition, sodium 5-(1,3-benzodioxol-5-yl)-3-methyl-2,4-pentadienoate ferulate has been studied for its potential as a natural food preservative.
Propriétés
IUPAC Name |
sodium;(2E,4E)-5-(1,3-benzodioxol-5-yl)-3-methylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4.Na/c1-9(6-13(14)15)2-3-10-4-5-11-12(7-10)17-8-16-11;/h2-7H,8H2,1H3,(H,14,15);/q;+1/p-1/b3-2+,9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAISQCCNGTMR-IGYRJUBFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC2=C(C=C1)OCO2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC2=C(C=C1)OCO2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B6033344.png)
![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6033358.png)

![8-bromo-N-(2-methoxyethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033374.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6033380.png)
![2-(4-methoxyphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6033392.png)
![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-azepanone](/img/structure/B6033400.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6033409.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)

![5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)
